Comparison of Lipophilicity (LogP) with 5-Bromo-2-isopropyl-1H-imidazole
The target compound, 5-bromo-2-propyl-1H-imidazole, exhibits a higher calculated LogP (cLogP) value compared to its branched-chain analog, 5-bromo-2-isopropyl-1H-imidazole . This difference in lipophilicity can significantly impact a molecule's ADME (absorption, distribution, metabolism, and excretion) profile in a biological context or its solubility in organic media for synthetic applications.
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | 2.26 |
| Comparator Or Baseline | 5-bromo-2-isopropyl-1H-imidazole (cLogP = 2.13) |
| Quantified Difference | 0.13 LogP units (higher for the target compound) |
| Conditions | cLogP calculated by standard algorithms (e.g., used by vendor Hit2Lead) |
Why This Matters
A higher LogP indicates greater lipophilicity, which is a critical selection criterion for optimizing drug-like properties or designing materials with specific solubility requirements.
